

Application Notes: Preparation and Handling of Stable Ceftazidime Solutions

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Compound of Interest

Compound Name:	Ceftazidime
Cat. No.:	B8180308

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Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2]} In a laboratory setting, the preparation of stable and accurate ceftazidime solutions is critical for obtaining reliable and reproducible results in various applications, such as antimicrobial susceptibility testing, in vitro mechanism-of-action studies, and pre-clinical development. The stability of ceftazidime in aqueous solutions is influenced by several factors, including temperature, pH, light exposure, and the choice of solvent.^{[2][3]} Degradation, primarily through hydrolysis of the β -lactam ring, can lead to a loss of potency and the formation of impurities, such as pyridine and the Δ -2 isomer of ceftazidime.^{[4][5]} These application notes provide comprehensive guidelines and detailed protocols for the preparation, storage, and stability assessment of ceftazidime solutions for research use.

Physicochemical Properties and Solubility

Ceftazidime is typically supplied as a pentahydrate crystalline solid, which is soluble in water.^{[1][6]} The charged pyridinium moiety in its structure enhances its water solubility.^[1] For biological experiments, it is recommended to prepare aqueous solutions by dissolving the crystalline compound directly in aqueous buffers.^[6] The solubility of ceftazidime hydrate in Phosphate-Buffered Saline (PBS) at pH 7.2 is approximately 5 mg/mL.^{[6][7]} Upon reconstitution in water, a 10% aqueous solution will have a pH between 5.0 and 7.5.^[8] During dissolution, carbon

dioxide is released, and the solution should become clear within 1-2 minutes with shaking.[9][10]

Factors Affecting Solution Stability

- Temperature: Temperature is a critical factor in ceftazidime stability. Solutions are significantly more stable at refrigerated (2-8°C) or frozen (-20°C) temperatures compared to room temperature.[3][11][12] At concentrations of 100 mg/mL and 200 mg/mL in sterile water, ceftazidime is stable for up to 96 hours at 4°C and for only 8 hours at room temperature (21-23°C).[11][12][13] Concentrated solutions (4-12%) should not be kept at temperatures higher than 25°C to maintain at least 90% potency over 24 hours.[3]
- pH: Ceftazidime is susceptible to degradation at acidic and basic pH. Exposure to a pH of ≤ 4 can result in immediate precipitation.[3] The degradation of the β -lactam bond is catalyzed by hydroxide ions at neutral and basic pH.[14]
- Light Exposure: Ceftazidime is known to be sensitive to light, which can accelerate degradation.[2][15] It is recommended to protect stock solutions and vials from light during storage and handling.[9][16] One study showed that a 1 g/L solution in normal saline, when exposed to fluorescent light for 24 hours, lost approximately 7.2% of its concentration.[15]
- Solvent and Concentration: The choice of solvent can impact stability. Sterile water for injection is a common and appropriate diluent for preparing stock solutions.[11][12] Ceftazidime is also compatible with several common IV infusion fluids, such as 0.9% Sodium Chloride and 5% Dextrose Injection.[17][18] Stability can also be concentration-dependent; however, studies have shown satisfactory stability (<10% degradation over 24 hours at $\leq 25^{\circ}\text{C}$) in concentrations ranging from 4% to 12% (40 to 120 mg/mL).[3][19]

Data Summary: Stability of Ceftazidime Solutions

The following tables summarize quantitative data on the stability of ceftazidime under various conditions. Stability is generally defined as retaining at least 90% of the initial concentration.

Table 1: Stability of Ceftazidime in Sterile Water

Concentration	Storage Temperature	Container	Duration	Stability
100 mg/mL & 200 mg/mL	21-23°C (Room Temp)	Glass Vials / Plastic Syringes	8 hours	Stable (>90%) [11][12]
100 mg/mL & 200 mg/mL	4°C	Glass Vials / Plastic Syringes	96 hours	Stable (>90%) [11][12]
100 mg/mL & 200 mg/mL	-20°C	Glass Vials / Plastic Syringes	91 days	Stable (>90%) [11][12]

Table 2: Stability of Reconstituted Commercial Formulations

Formulation	Diluent	Concentration	Storage Temperature	Duration	Stability
Fortaz®	Sterile Water	100-200 mg/mL	Room Temperature	12 hours	Stable[9]
Fortaz®	Sterile Water	100-200 mg/mL	2-8°C	3 days	Stable[9]
Tazicef®	Sterile Water	95-280 mg/mL	Room Temperature	24 hours	Stable[9]
Tazicef®	Sterile Water	95-280 mg/mL	2-8°C	7 days	Stable[9]
Ceftazidime in 0.9% NaCl	N/A	1-40 mg/mL	Room Temperature	12 hours	Stable[9]
Ceftazidime in 0.9% NaCl	N/A	1-40 mg/mL	2-8°C	3 days	Stable[9]

Experimental Protocols

Protocol 1: Preparation of a Ceftazidime Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution of ceftazidime in sterile water.

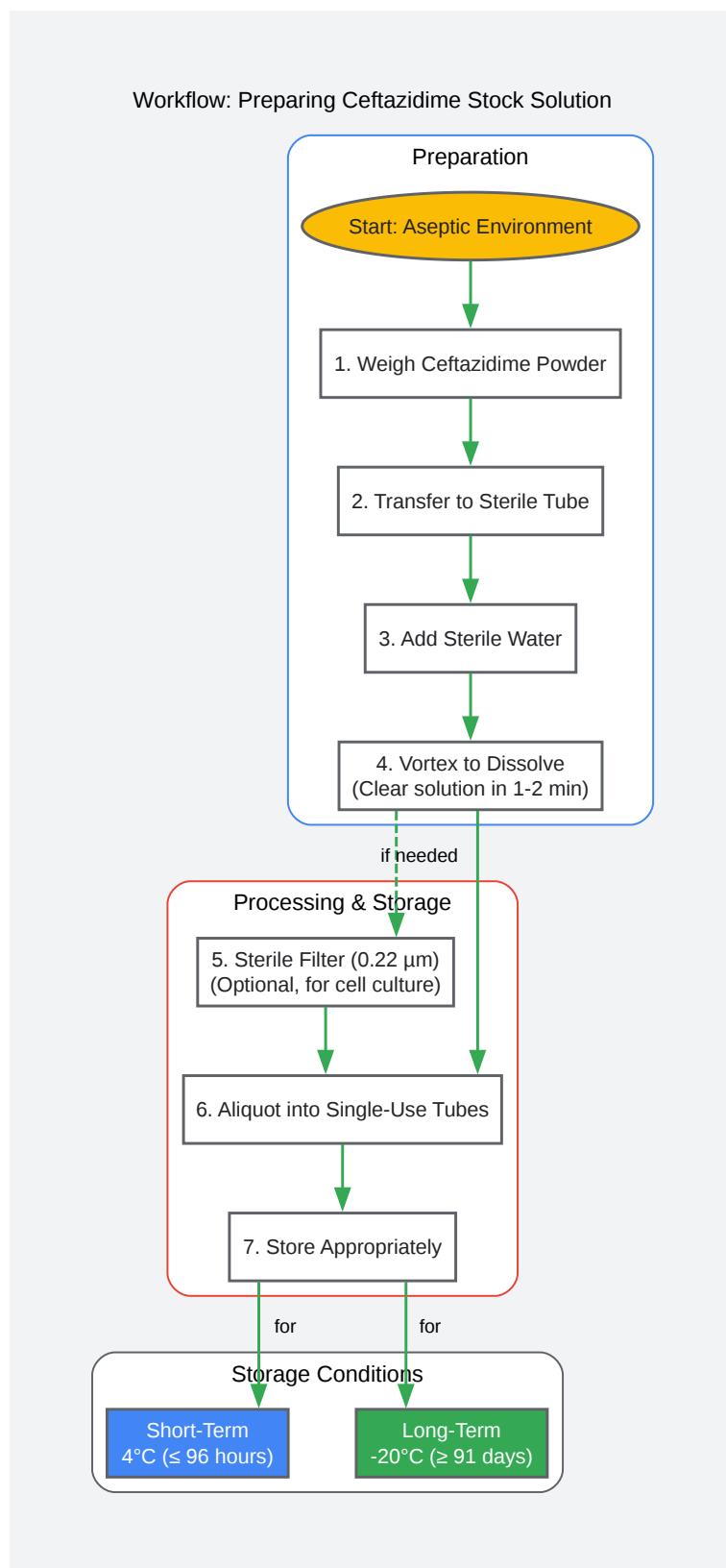
Materials:

- Ceftazidime powder (pentahydrate)
- Sterile, pyrogen-free water (e.g., Water for Injection, USP)
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Calibrated analytical balance
- Sterile serological pipettes or calibrated micropipettes
- Vortex mixer
- Sterile 0.22 μ m syringe filters

Procedure:

- Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to ensure sterility.
- Weighing: Accurately weigh the desired amount of ceftazidime powder. To prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of ceftazidime.
- Reconstitution: Transfer the powder to a sterile 15 mL conical tube. Using a sterile pipette, add the required volume of sterile water. For a 100 mg/mL solution, add sterile water to a final volume of 10 mL.
- Dissolution: Cap the tube securely and vortex vigorously. Ceftazidime dissolution is accompanied by the release of carbon dioxide.^[10] The solution should become clear within 1-2 minutes.^[10] Ensure no particulate matter is visible.
- Sterilization (Optional): If the starting material was not sterile, filter the solution through a sterile 0.22 μ m syringe filter into a new sterile tube. This is crucial for cell-based assays.

- Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store aliquots at -20°C for long-term use (stable for at least 91 days) or at 4°C for short-term use (stable for up to 96 hours).[11][12] Avoid repeated freeze-thaw cycles.[20] For daily use, it is not recommended to store aqueous solutions for more than one day unless stability has been verified.[6][7]

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Caption: Workflow for preparing a sterile Ceftazidime stock solution.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the stability of ceftazidime solutions by quantifying the parent drug concentration over time. A method is considered stability-indicating if it can resolve the intact drug from its degradation products.[\[4\]](#)

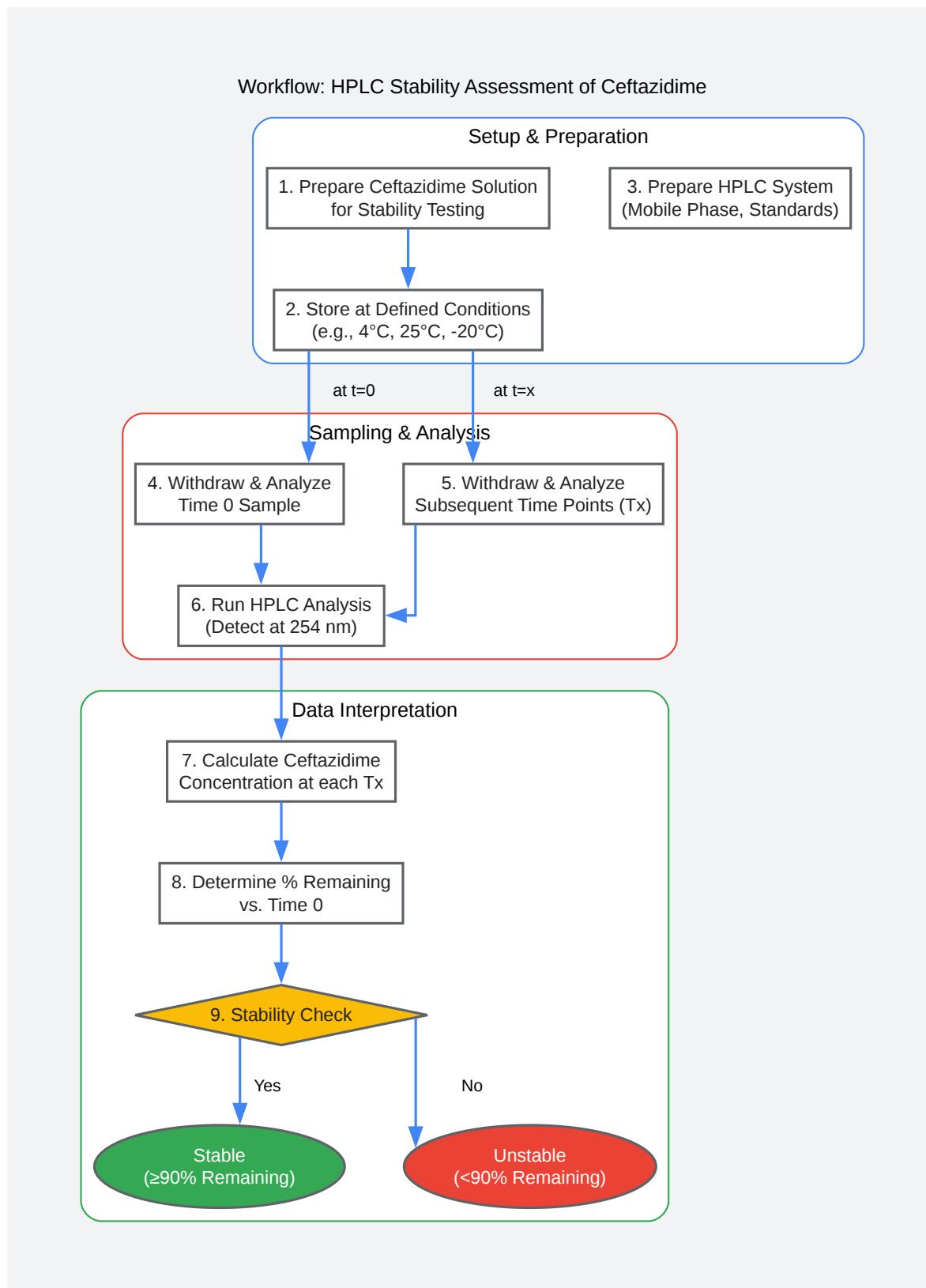
Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 mm x 15 cm, 5 μ m packing L1)[\[16\]](#)
- Ceftazidime reference standard
- Acetonitrile (HPLC grade)
- Monobasic potassium phosphate
- Dibasic sodium phosphate
- Water (HPLC grade)
- Ceftazidime solution samples stored under test conditions

Procedure:

- Preparation of pH 7 Buffer: Dissolve 27.22 g of monobasic potassium phosphate and 42.59 g of anhydrous dibasic sodium phosphate in water to make 1000 mL of solution.[\[16\]](#)
- Preparation of Mobile Phase: Mix 40 mL of acetonitrile and 200 mL of pH 7 Buffer, and dilute with water to a final volume of 2000 mL. Filter and degas the mobile phase before use.[\[16\]](#)
- Preparation of Standard Solution (approx. 100 μ g/mL):
 - Accurately weigh ~29 mg of USP Ceftazidime Pentahydrate RS into a 25-mL volumetric flask.

- Add 2.5 mL of pH 7 Buffer and shake to dissolve. Dilute to volume with water.
- Immediately before use, transfer 5.0 mL of this stock solution to a 50-mL volumetric flask and dilute to volume with water. Protect from light.[16]
- Preparation of Test Samples:
 - At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the stored ceftazidime solution.
 - Dilute the aliquot with the mobile phase or water to a theoretical concentration of approximately 100 µg/mL.
- Chromatographic Conditions:
 - Column: C18, 4.6 mm x 15 cm, 5-µm packing
 - Detector Wavelength: 254 nm[16]
 - Flow Rate: Approx. 2.0 mL/min[16]
 - Injection Volume: Approx. 20 µL
- Analysis and Calculation:
 - Inject the standard solution to determine its retention time and peak area.
 - Inject each test sample.
 - Calculate the concentration of ceftazidime in the test samples by comparing their peak areas to the peak area of the standard solution.
 - Determine the percentage of the initial concentration remaining at each time point. The solution is considered stable if the concentration remains above 90% of the initial (time 0) concentration.[11][12]

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Caption: Experimental workflow for assessing Ceftazidime stability via HPLC.

Protocol 3: Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify potential degradation products and establish the intrinsic stability of a drug.^[4] This is a critical step in developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation.^[21]

Initial Preparation: Prepare a stock solution of ceftazidime at 1 mg/mL in a suitable solvent (e.g., water or a water/acetonitrile mixture).^[4]

a) Acid Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid (HCl).^[4]
- Incubate the mixture at 60°C for 30 minutes.^[4]
- Cool the solution to room temperature.
- Neutralize with an equivalent volume of 0.1 N sodium hydroxide (NaOH).^[4]
- Dilute with the mobile phase to a suitable concentration for HPLC analysis.

b) Base Hydrolysis:

- To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide (NaOH).^[4]
- Incubate the mixture at 60°C for 30 minutes.^[4]
- Cool the solution to room temperature.
- Neutralize with an equivalent volume of 0.1 N hydrochloric acid (HCl).^[4]
- Dilute with the mobile phase for analysis.

c) Oxidative Degradation:

- To 1 mL of the stock solution, add 1 mL of 3-20% hydrogen peroxide (H₂O₂).^[4]
- Keep the solution at 60°C for 30 minutes.^[4]

- Cool to room temperature and dilute with the mobile phase for analysis.

d) Thermal Degradation:

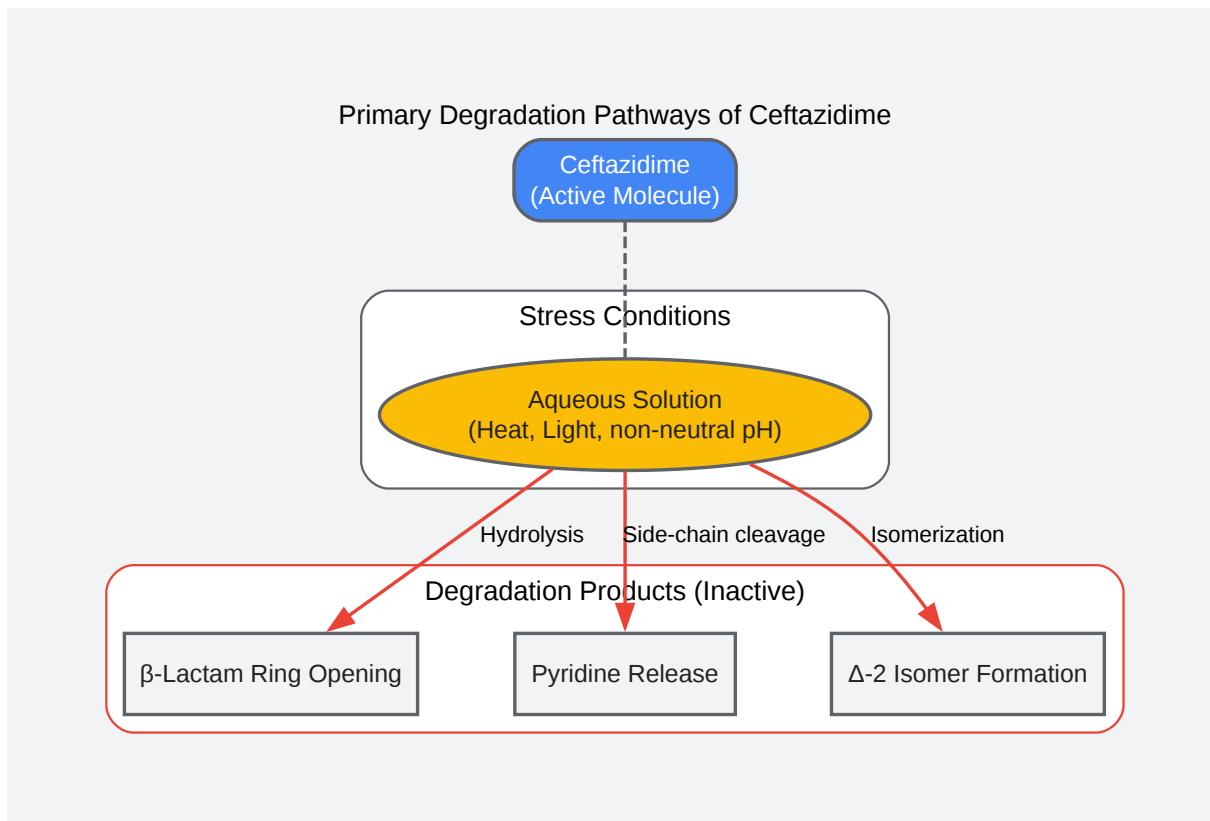
- Place the solid ceftazidime powder in a hot air oven at 60-105°C for 24 hours.[4][21]
- After exposure, allow the powder to cool.
- Prepare a sample solution in the mobile phase at the target concentration for analysis.

e) Photolytic Degradation:

- Expose the solid ceftazidime powder or the stock solution to UV light (254 nm) and visible light.[21]
- After the exposure period (e.g., 24 hours), prepare a sample solution in the mobile phase for analysis.

Ceftazidime Degradation Pathways

The primary degradation mechanisms for ceftazidime in aqueous solution involve the hydrolysis of the four-membered β -lactam ring, which is characteristic of cephalosporins. This leads to a loss of antibacterial activity. Key identified degradation products include pyridine, which is released from the C-3 side chain, and the Δ -2 isomer of ceftazidime, which is a rearranged, inactive form of the parent molecule.[4][5][14]



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Caption: Key degradation pathways for Ceftazidime in aqueous solution.

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